BenchChemオンラインストアへようこそ!

5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Medicinal Chemistry Physicochemical Profiling Drug Design

This pyrazolo[1,5-a]pyrazin-4(5H)-one derivative features a unique substitution pattern enabling precise SAR exploration. The 2-hydroxy-2-phenylethyl group allows rapid diversification into esters, ethers, or carbamates, while the 4-methylphenyl moiety enhances lipophilicity and may confer differential kinase selectivity. With an MW of 345.39 Da, it sits within lead-like space, ideal for calibrating ADMET models. An excellent core for building focused libraries targeting PI3K pathway modulation in NSCLC research.

Molecular Formula C21H19N3O2
Molecular Weight 345.402
CAS No. 2109584-11-2
Cat. No. B2984164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS2109584-11-2
Molecular FormulaC21H19N3O2
Molecular Weight345.402
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(C4=CC=CC=C4)O
InChIInChI=1S/C21H19N3O2/c1-15-7-9-16(10-8-15)18-13-19-21(26)23(11-12-24(19)22-18)14-20(25)17-5-3-2-4-6-17/h2-13,20,25H,14H2,1H3
InChIKeyWGEQXFUTNOCFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Profile of 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 2109584-11-2)


5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 2109584-11-2) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one class, featuring a fused pyrazole-pyrazine core. Its structure incorporates a 2-(4-methylphenyl) substituent at the 2-position and a 2-hydroxy-2-phenylethyl group at the 5-position, yielding a molecular formula of C21H19N3O2 and a molecular weight of 345.39 g/mol . This compound is primarily supplied as a research chemical for medicinal chemistry investigations, with typical purity specifications of ≥97% . Although comprehensive, publicly available biological activity data for this specific compound remain limited, the broader pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has demonstrated antiproliferative effects against non‑small cell lung cancer (NSCLC) cell lines, including A549 and H322, in a dose‑dependent manner, establishing a foundation for further structure–activity relationship (SAR) exploration [1].

Why In-Class Substitution Is Not Straightforward for Pyrazolo[1,5-a]pyrazin-4(5H)-ones


Within the pyrazolo[1,5-a]pyrazin-4(5H)-one family, small structural modifications at the 2‑ and 5‑positions drive pronounced differences in biological activity, physicochemical properties, and synthetic utility [1]. For example, among a series of 30 pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives evaluated against A549 lung adenocarcinoma cells, IC50 values spanned from >100 µM for inactive analogues down to 7.01 µM for the most potent members (compounds 27 and 28), emphasizing that even subtle alterations in substituent electronics and sterics critically govern antiproliferative potency [1]. Molecular docking studies further revealed that a high electron‑density benzene ring on the pyrazole moiety and a low electron‑density ring on the pyrazine enhanced cytotoxicity, establishing that in‑class compounds cannot be assumed interchangeable without empirical validation [1]. Consequently, procurement decisions must be guided by compound‑specific structural features rather than generic scaffold classification.

Quantitative Differentiation Evidence for 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one


Molecular Weight Difference Relative to the 2-(4-Fluorophenyl) Analog

The target compound exhibits a molecular weight of 345.39 g/mol, which is 4.01 g/mol lower than that of the closely related 2-(4-fluorophenyl)-5-(2-hydroxy-2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (349.40 g/mol) . This difference arises from the replacement of the 4‑fluorophenyl substituent with a 4‑methylphenyl group, reducing molecular weight while maintaining the same core hydrogen‑bond donor/acceptor count. The statistically significant 1.15% reduction in molecular mass may influence passive membrane permeability and solubility, two parameters critical in early‑stage drug discovery screening cascades .

Medicinal Chemistry Physicochemical Profiling Drug Design

Predicted Lipophilicity Gain via 4-Methylphenyl Substitution

Using the Ghose–Crippen atom‑type contribution method for logP estimation, the replacement of a hydrogen atom at the 4‑position of the 2‑phenyl ring with a methyl group contributes an increment of +0.52 logP units [1]. Consequently, the target compound is predicted to have a cLogP approximately 0.52 units higher than that of the 2‑phenyl analogue, 5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one . No experimental logP data are available for either compound, but the predicted difference is consistent with the well‑established lipophilic effect of aromatic methyl substitution.

Lipophilicity ADMET Prediction Fragment-Based Design

Functional Handle Advantage: Hydroxyethyl Group Enables Derivatization Chemistry

The target compound contains a secondary alcohol moiety within its 5‑(2-hydroxy-2-phenylethyl) substituent, providing a reactive handle for further functionalization via esterification, etherification, or oxidation . In contrast, the commercially available analogue 5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS not publicly assigned, molecular weight 239.27 g/mol) carries a simple methyl group at the 5‑position, which is synthetically inert under standard condensation conditions . This structural difference means the target compound can serve as a versatile intermediate for generating diverse libraries of derivatives—for instance, by attaching fluorophores, affinity tags, or solubility‑enhancing groups—whereas the 5‑methyl analogue cannot be further elaborated without complete resynthesis.

Synthetic Chemistry Building Block Utility Chemical Biology

Recommended Application Scenarios for 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one


Focused Library Synthesis for NSCLC SAR Exploration

Given the demonstrated antiproliferative activity of structurally related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against A549 NSCLC cells (IC50 values as low as 7.01 µM) [1], this compound—with its 4‑methylphenyl substitution and hydroxyethyl handle—can serve as a core scaffold for iterative library expansion. The reactive alcohol group permits rapid diversification into ester, ether, or carbamate analogues, enabling medicinal chemists to probe the SAR around the 5‑position while maintaining the 2‑(4-methylphenyl) motif associated with enhanced lipophilicity and potential PI3K pathway modulation [1].

Physicochemical Property Benchmarking in Lead-Like Chemical Space

With a molecular weight of 345.39 g/mol—4.01 g/mol lower than the 2‑(4-fluorophenyl) comparator and sitting just inside the lead‑like threshold of ≤350 Da —this compound is well‑suited for inclusion in panels designed to calibrate computational ADMET models against experimental permeability and solubility data. Its predicted lipophilicity gain of +0.52 logP units relative to the 2‑phenyl analogue [2] further supports its use as a probe for understanding the impact of aromatic methyl substitution on membrane partitioning.

Fluorescent Probe and Bioconjugate Development

The pyrazolo[1,5-a]pyrazin-4(5H)-one core has been successfully employed as a fluorophore scaffold, with derivatives showing pH‑dependent UV‑vis absorption and measurable pKa values suitable for intracellular sensing applications [3]. The target compound’s 2‑hydroxy‑2‑phenylethyl substituent provides a convenient site for conjugating additional fluorophores, quenchers, or targeting ligands without disrupting the core chromophore. This positions the compound as a versatile starting material for constructing dual‑functional imaging agents or Förster resonance energy transfer (FRET) probes.

Negative Control and Selectivity Profiling in Kinase Inhibitor Panels

Although direct kinase inhibition data for the target compound are not publicly available, the related pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has been implicated in PI3K pathway modulation [1]. The compound’s distinct substitution pattern—specifically, the 4‑methylphenyl group replacing halogenated or unsubstituted phenyl rings—may confer differential selectivity across kinase targets. It is therefore recommended for inclusion in broad‑panel kinase selectivity screens alongside its 2‑phenyl and 2‑(4-fluorophenyl) analogues to identify substitution‑dependent off‑target profiles.

Quote Request

Request a Quote for 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.